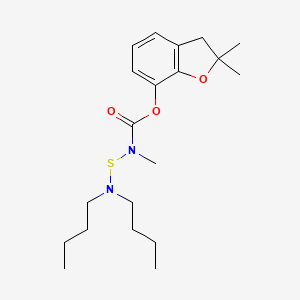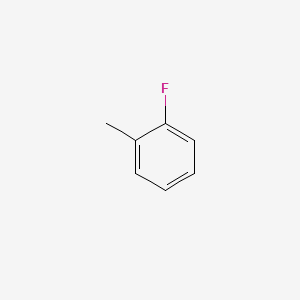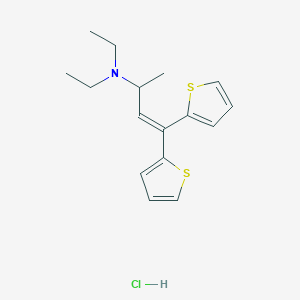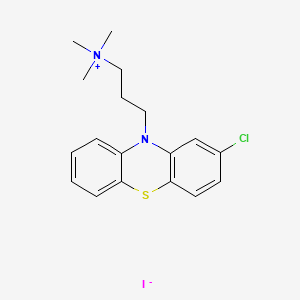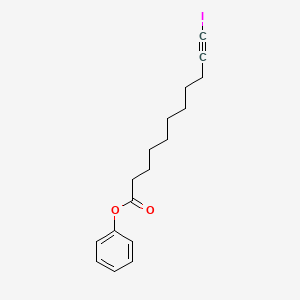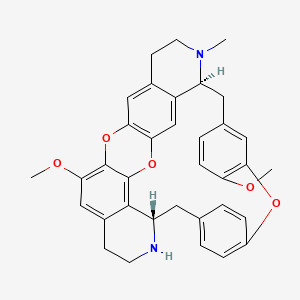
Trilobine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Hemisynthetic derivatives of the natural alkaloid trilobine have been identified as fast-acting antimalarial compounds with sustained activity in multi-drug resistant P. falciparum isolates . The monomeric units, benzyltetrahydroisoquinoline, parts of the total synthesis of trilobine, are obtained by short reaction sequences, from readily available commercial products .
Molecular Structure Analysis
The molecular formula of Trilobine is C35H34N2O5 . The average mass is 562.655 Da and the monoisotopic mass is 562.246765 Da . The Trilobine molecule contains a total of 83 bond(s). There are 49 non-H bond(s), 24 multiple bond(s), 2 rotatable bond(s), 24 aromatic bond(s), 7 six-membered ring(s), 4 ten-membered ring(s), 1 secondary amine(s) .
Chemical Reactions Analysis
Trilobine derivatives have been found to be active in the nanomolar range against P. falciparum blood stages . A library of 94 hemi-synthetic derivatives was synthesized, and compound 84 was identified that kills multi-drug resistant clinical isolates in the nanomolar range (median IC 50 ranging from 35-88nM) .
Physical And Chemical Properties Analysis
The molecular formula of Trilobine is C35H34N2O5 . The average mass is 562.655 Da and the monoisotopic mass is 562.246765 Da . The percent composition is C 74.71%, H 6.09%, N 4.98%, O 14.22% .
科学的研究の応用
1. Anti-Cancer Properties
A 2006 study reported the occurrence of severe methemoglobinemia in a patient on the experimental anti-cancer drug Triapine, which is chemically related to Trilobine (Foltz et al., 2006).
2. Pharmacokinetics
In 1987, research on the pharmacokinetics of trilobine hydrochloride (TrL) in rabbits was conducted using HPLC, indicating the potential for medical applications of Trilobine (Xu et al., 1987).
3. Antiarrhythmic Effects
A study in 1988 found that Trilobine-HCI has antiarrhythmic effects in various animal models, showing its potential for treating arrhythmias (Zhao Geng-sheng, 1988).
4. Analgesic and Antipyretic Effects
Research in 1984 demonstrated that Trilobine-HCI acts as an analgesic drug without inducing physical dependence, classifying it as a non-narcotic group drug (Zheng et al., 1984).
5. Anti-Inflammatory Effects
A 1986 study showed that Trilobine-HCl inhibited various forms of induced inflammation in animal models, suggesting its potential as an anti-inflammatory agent (Xu et al., 1986).
6. Effects on Platelet Aggregation
In 1991, it was found that Trilobine inhibits ADP-induced platelet aggregation, indicating its potential in treating diseases related to platelet aggregation (Tan et al., 1991).
7. Chemical Synthesis
Studies in 1977 on the chemical synthesis of Trilobine and its analogs provided insights into its structural composition and potential for laboratory production (Inubushi et al., 1977).
8. Multidrug-Resistance Modulation
Research in 1997 found that Trilobine, along with isotrilobine, showed activity in reversing drug resistance in human breast cancer cells (Hall & Chang, 1997).
9. Hypotensive Effect
A 1984 study indicated that dimethyl trilobine iodide (DTI) significantly reduced blood pressure in various anesthetized animals, suggesting its potential as a hypotensive agent (Liu Jun-bao, 1984).
特性
CAS番号 |
6138-73-4 |
|---|---|
製品名 |
Trilobine |
分子式 |
C35H34N2O5 |
分子量 |
562.7 g/mol |
IUPAC名 |
(8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene |
InChI |
InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 |
InChIキー |
XZAXGQMTBGFTFE-SVBPBHIXSA-N |
異性体SMILES |
CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |
SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |
正規SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |
同義語 |
trilobine trilobine sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



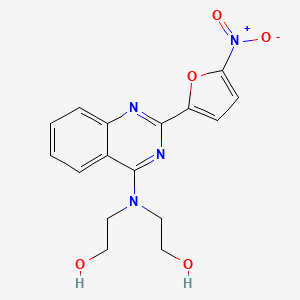
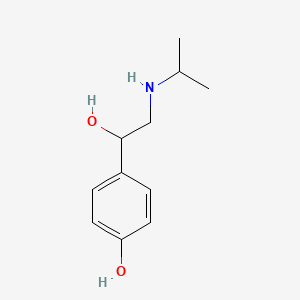
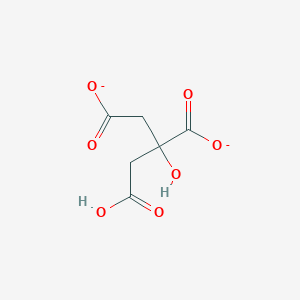
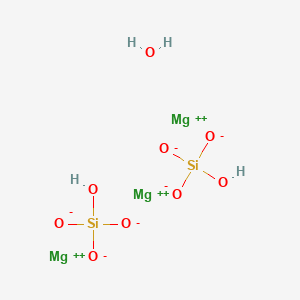
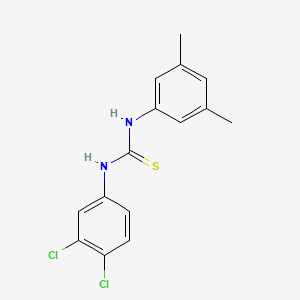
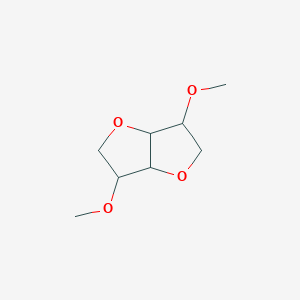
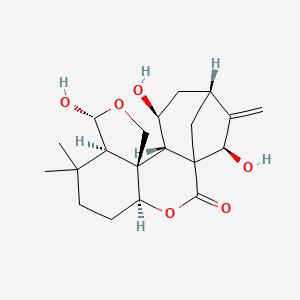
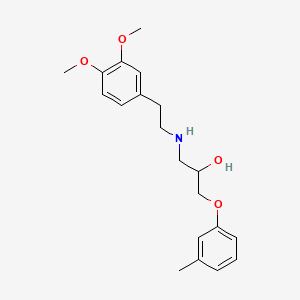
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)
